molecular formula C9H13NO B12095408 3-methoxy-N,2-dimethylaniline

3-methoxy-N,2-dimethylaniline

Cat. No.: B12095408
M. Wt: 151.21 g/mol
InChI Key: CQZYVBMGQFYAGU-UHFFFAOYSA-N
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Description

3-Methoxy-N,2-dimethylaniline is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, featuring a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the nitrogen and carbon atoms of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-N,2-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Alternatively, dimethyl ether can be used as the methylating agent .

Industrial Production Methods

Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N,2-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-Methoxy-N,2-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-methoxy-N,2-dimethylaniline exerts its effects involves interactions with various molecular targets and pathways. For example, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antineoplastic effects are believed to result from its interaction with DNA and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-N,2-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-methoxy-N,2-dimethylaniline

InChI

InChI=1S/C9H13NO/c1-7-8(10-2)5-4-6-9(7)11-3/h4-6,10H,1-3H3

InChI Key

CQZYVBMGQFYAGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)NC

Origin of Product

United States

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